molecular formula C18H18BrFN4O2S2 B2684395 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338794-60-8

4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Katalognummer: B2684395
CAS-Nummer: 338794-60-8
Molekulargewicht: 485.39
InChI-Schlüssel: RCRPJXCYOZWBEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-triazole core, a privileged scaffold known for its diverse biological activities and presence in numerous pharmacologically active compounds. The molecule is strategically functionalized with a benzenesulfonamide group, a moiety frequently associated with carbonic anhydrase inhibition , and a fluorobenzyl-thioether side chain, which can enhance metabolic stability and binding affinity. Researchers are exploring this compound and its analogs primarily as potential enzyme inhibitors. The structural motif suggests potential for targeting enzymes like carbonic anhydrases, which are implicated in conditions such as glaucoma, epilepsy, and cancer. Furthermore, the 1,2,4-triazole scaffold is a key feature in compounds investigated for antimicrobial, antifungal, and anti-inflammatory properties. The presence of the bromophenyl and fluorobenzyl groups makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. This compound serves as a critical tool for researchers aiming to develop novel therapeutic agents, particularly in the areas of oncology and infectious diseases, by probing specific enzymatic pathways and optimizing lead compound efficacy and selectivity.

Eigenschaften

IUPAC Name

4-bromo-N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN4O2S2/c1-2-24-17(11-21-28(25,26)16-8-6-14(19)7-9-16)22-23-18(24)27-12-13-4-3-5-15(20)10-13/h3-10,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPJXCYOZWBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group is introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

    Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Bromination: The final step involves the bromination of the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Sulfonamide Formation

  • Reactants : A primary amine intermediate reacts with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine, TEA).

  • Conditions : DCM or THF solvent at 20–50°C for 1–24 hours .

  • Mechanism : Nucleophilic substitution at the sulfonyl chloride group .

Triazole-Thioether Assembly

  • Reactants : 5-[(3-Fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole-3-carbaldehyde and the sulfonamide intermediate.

  • Conditions : Reductive amination using NaBH₄ or NaBH₃CN in ethanol at 45–50°C .

  • Key Intermediate :

    RNH2+R CHONaBH4RN H CH2\text{RNH}_2+\text{R CHO}\xrightarrow{\text{NaBH}_4}\text{RN H CH}_2\text{R }

S-Alkylation

  • Substrate : 4-Ethyl-5-mercapto-1,2,4-triazole derivative.

  • Alkylating Agent : 3-Fluorobenzyl bromide or chloride.

  • Conditions : Alkaline medium (K₂CO₃/Na₂CO₃) in DMF at 60–80°C .

Sulfonamide Group

  • Hydrolysis Resistance : Stable under acidic/basic conditions due to strong electron-withdrawing sulfonyl group .

  • Nucleophilic Substitution : Bromine at the para position of the benzenesulfonamide can undergo Suzuki coupling or SNAr reactions under Pd catalysis.

Triazole-Thioether Linkage

  • Oxidation : The thioether (-S-) can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA.

  • Metal Coordination : The triazole nitrogen and sulfur atoms coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), enabling catalytic applications.

Reaction Optimization Data

Reaction TypeConditionsYieldKey Reference
Sulfonamide CouplingTEA, DCM, 25°C, 12 h72–85%
Reductive AminationNaBH₄, EtOH, 45°C, 2 h61%
S-AlkylationK₂CO₃, DMF, 80°C, 24 h57–65%
Bromine Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C43%*

*Reported for structural analogs.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : The aryl bromide moiety undergoes partial debromination under UV light (λ = 254 nm).

  • Hydrolytic Stability : Stable in pH 4–9; sulfonamide hydrolysis observed at pH > 10 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide exhibit significant antimicrobial properties. The presence of the triazole moiety is known to enhance the efficacy against various bacterial strains. Studies have shown that derivatives of triazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Effects

The compound's sulfonamide group suggests potential anti-inflammatory applications. It may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response by mediating prostaglandin synthesis . This mechanism positions the compound as a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

There is emerging evidence that triazole-containing compounds can exhibit anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation . The specific structural features of 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide could enhance these properties.

Synthesis and Characterization

The synthesis of 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide typically involves multi-step organic reactions. Key steps include the formation of the triazole ring and the introduction of the sulfonamide group. Optimizing these synthetic routes is essential for improving yield and purity while adhering to green chemistry principles .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
  • Anti-inflammatory Studies : Research highlighted that triazole derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes, suggesting their potential as therapeutic agents in treating inflammatory diseases .
  • Anticancer Research : Investigations into the anticancer activity of similar compounds revealed their ability to induce apoptosis in various cancer cell lines, indicating a promising avenue for future drug development .

Wirkmechanismus

The mechanism of action of 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Variations in the Sulfanyl Substituent

The 3-fluorobenzylsulfanyl group in the target compound distinguishes it from analogues with alternative sulfanyl substituents. Key comparisons include:

Compound Name Sulfanyl Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-Fluorobenzyl 483.37 (calculated) Hypothesized enhanced lipophilicity due to aromatic fluorine N/A
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide 2-Phenoxyethyl 509.39 Discontinued product; phenoxy group may increase solubility
4-Bromo-N-((4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)benzenesulfonamide 2-Methyl-2-propenyl 417.34 Predicted lower boiling point (569.4°C) and density (1.54 g/cm³)

Key Findings :

  • The 3-fluorobenzyl group likely enhances binding to hydrophobic enzyme pockets compared to aliphatic substituents (e.g., 2-methyl-2-propenyl) .

Variations in the Benzenesulfonamide Core

The bromine atom on the benzenesulfonamide core is critical for electronic and steric effects. Comparisons with chloro- and unsubstituted analogues include:

Compound Name Core Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-Bromo 483.37 Unknown (structural studies pending) N/A
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 4-Chloro 452.95 Not reported; chloro substituent may reduce steric hindrance
4-(4-Bromophenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione 4-Bromophenyl (non-sulfonamide) 521.45 Antimicrobial activity (97.2% yield)

Key Findings :

  • The 4-bromo group in the target compound may improve halogen bonding with biological targets compared to smaller substituents like chlorine .

Key Findings :

  • VUAA1 demonstrates that triazole-sulfanyl motifs are viable for receptor targeting, particularly in insect olfaction .
  • The target compound’s 3-fluorobenzyl group may confer selectivity for mammalian enzymes over insect receptors, diverging from VUAA1’s application .

Biologische Aktivität

4-Bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (CAS No. 338794-60-8) is a complex organic compound belonging to the class of benzenesulfonamides. This compound has garnered attention due to its potential pharmacological properties, particularly in anti-inflammatory and antimicrobial activities. The structure of this compound features a triazole ring which is known for its diverse biological activities.

The molecular formula of 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is C18H18BrFN4O2S2C_{18}H_{18}BrFN_4O_2S_2, with a molecular weight of approximately 485.39 g/mol. Key properties include:

PropertyValue
Molecular Weight485.39 g/mol
H-Bond Donor1
H-Bond Acceptor7
InChIKeyRCRPJXCYOZWBEK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the sulfonamide group can inhibit enzyme activity by binding to active sites or modulating signaling pathways through receptor interactions. Studies suggest that derivatives of triazoles exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in prostaglandin biosynthesis.

Biological Activity Studies

Research indicates that compounds similar to 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide have demonstrated various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of benzenesulfonamides and their derivatives:

  • Study on Perfusion Pressure : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting their potential role in managing cardiovascular conditions .
    CompoundDoseEffect on Perfusion Pressure
    ControlN/ABaseline
    Benzenesulfonamide0.001 nMDecreased
    Compound 2 (2,5-Dichloro...)0.001 nMDecreased

Pharmacokinetic Profile

While detailed pharmacokinetic data for this specific compound are not extensively documented, related studies suggest that sulfonamides can interact with human serum albumin (HSA), affecting their therapeutic efficacy. The binding constant for similar compounds indicates moderate to strong interactions with HSA, which may influence distribution and metabolism in vivo .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The compound’s synthesis involves multi-step reactions, including thiol-ether bond formation between the triazole core and 3-fluorobenzyl substituent, followed by sulfonamide coupling. Key steps include:

  • Triazole core functionalization : Use of nucleophilic substitution to introduce the ethyl group and sulfanyl moiety at positions 4 and 5 of the triazole ring .
  • Sulfonamide coupling : Reacting the brominated benzenesulfonyl chloride with the triazole-methylamine intermediate under anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) ensures ≥95% purity. Crystallization in ethanol/water mixtures improves yield .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N4, fluorobenzyl sulfanyl at C5). ¹⁹F NMR detects the fluorobenzyl moiety .
  • X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving ambiguities in stereochemistry. Data deposition in the Cambridge Structural Database (CSD) under unique CCDC codes (e.g., CCDC-1441403) enables reproducibility .

Q. How do substituents (e.g., 3-fluorobenzyl, ethyl) influence its physicochemical properties?

  • 3-Fluorobenzyl sulfanyl : Enhances lipophilicity (logP ↑) and metabolic stability via fluorine’s electronegativity and steric effects .
  • Ethyl group at N4 : Modulates triazole ring conformation, affecting hydrogen-bonding capacity and solubility .
  • Bromobenzenesulfonamide : Contributes to π-π stacking and potential enzyme inhibition (e.g., sulfonamide-targeted carbonic anhydrases) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination, and how are they resolved?

  • Disorder in flexible substituents : The ethyl and fluorobenzyl groups may exhibit rotational disorder. Resolution strategies include:
  • Low-temperature data collection (100 K) to reduce thermal motion .
  • SHELXL’s PART and SUMP instructions to model partial occupancy .
    • Twinned crystals : Use of PLATON’s TWINABS for data integration and SHELXL’s TWIN refinement for high-Rmerge datasets .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?

  • Dose-response validation : Replicate assays across cell lines (e.g., HEK293 vs. HepG2) to distinguish target-specific effects from off-target toxicity .
  • Enzyme kinetics : Compare IC₅₀ values for sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms) using fluorogenic substrates .
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes, identifying steric clashes or electrostatic mismatches in conflicting datasets .

Q. What computational approaches are recommended for structure-activity relationship (SAR) studies?

  • Molecular dynamics (MD) : GROMACS or AMBER simulates triazole ring flexibility and sulfonamide-protein interactions over 100-ns trajectories .
  • QSAR modeling : Use RDKit or MOE to correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .
  • Density Functional Theory (DFT) : Gaussian 16 calculates Fukui indices to predict reactive sites for derivatization .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity for analogous triazole-sulfonamides?

  • Strain-specific resistance : Test against Gram-negative (e.g., E. coli BW25113) vs. Gram-positive (S. aureus RN4220) strains with varying efflux pump expression .
  • Membrane permeability : Measure compound accumulation via LC-MS/MS in bacterial lysates to rule out transport limitations .
  • Target redundancy : Validate dual-target inhibition (e.g., acps-pptase and DHFR) using gene-knockout strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.